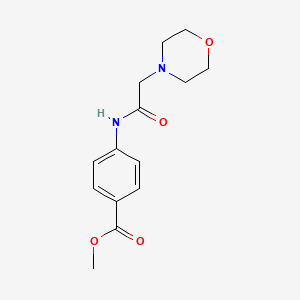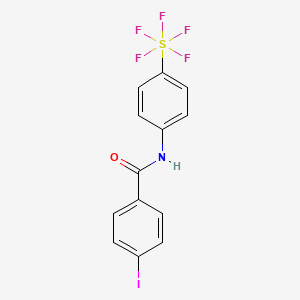
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole is a compound that has garnered interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its thermally activated delayed fluorescence (TADF) properties, which make it a promising candidate for high-efficiency blue OLEDs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole typically involves the bromination of 9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole. One common method involves the use of n-butyl lithium in hexane, followed by the addition of 3-bromo-9H-fluoren-9-one in tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as palladium catalysts and boronic acids can be used for Suzuki coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: It is used in the development of high-efficiency blue OLEDs due to its TADF properties.
Photoluminescence Studies: The compound’s photophysical properties make it suitable for studies involving light emission and energy transfer.
Electrochemiluminescence: It is used in electrochemiluminescence studies to explore its potential in optoelectronic applications.
作用機序
The mechanism of action of 3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole involves its ability to undergo TADF. This process allows the compound to harness both singlet and triplet excitons for light emission, significantly enhancing its efficiency in OLEDs. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in its electronic properties .
類似化合物との比較
Similar Compounds
3-(9,9′-spirobi[fluoren]-6-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (SFCC): This compound also exhibits TADF properties and is used in blue OLEDs.
2-bromo-4,6-diphenyl-1,3,5-triazine: A related compound used in various organic synthesis applications.
Uniqueness
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole is unique due to its specific combination of a carbazole donor and a triazine acceptor, which provides a balanced electronic structure for efficient TADF. This makes it particularly suitable for high-performance blue OLEDs, surpassing the efficiency of some other TADF materials .
特性
分子式 |
C27H17BrN4 |
|---|---|
分子量 |
477.4 g/mol |
IUPAC名 |
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)carbazole |
InChI |
InChI=1S/C27H17BrN4/c28-20-15-16-24-22(17-20)21-13-7-8-14-23(21)32(24)27-30-25(18-9-3-1-4-10-18)29-26(31-27)19-11-5-2-6-12-19/h1-17H |
InChIキー |
HGBMQIPSGRZZEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


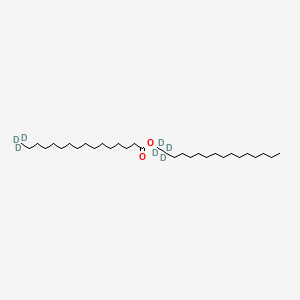
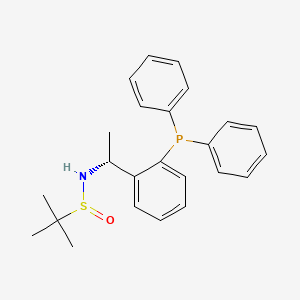

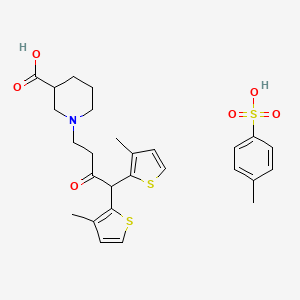
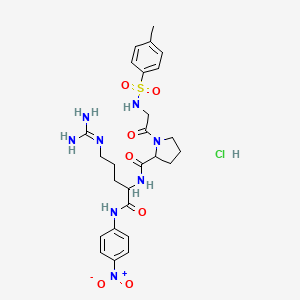

![1-Hydroxy-3,4-dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/structure/B12297931.png)

![(2S)-3alpha-Hydroxymethyl-3,4-dihydro-2beta-methyl-4alpha-[(9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl]-2H-pyran-5-carboxylic acid methyl ester](/img/structure/B12297946.png)
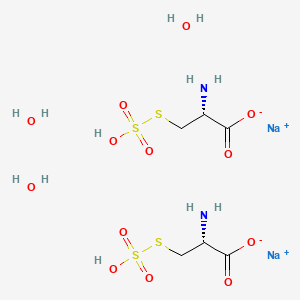
![4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-[[[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]-4,4a,5,5a-tetrahydrotetracene-2-carboxamide](/img/structure/B12297953.png)
![(4R,5S,6S)-3-[[(3S,5S)-5-[[[3-[[(1R,2S)-2-Carboxy-2-[(2S,3R)-5-carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-3-methyl-2H-pyrrol-2-yl]-1-methylethoxy]carbonyl]phenyl]amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12297964.png)
